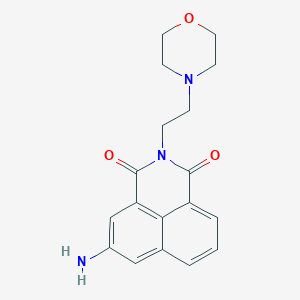

LysoFP-NH2

Descripción general

Descripción

LysoFP-NH2, formalment conocido como 5-amino-2-[2-(4-morfolinil)etil]-1H-benz[de]isoquinolina-1,3(2H)-diona, es una sonda fluorescente utilizada para detectar monóxido de carbono en lisosomas. Se deriva de LysoFP-NO2, que reacciona con monóxido de carbono para formar LysoFP-NH2. Este compuesto exhibe máximos de excitación y emisión a 440 nm y 528 nm, respectivamente .

Aplicaciones Científicas De Investigación

LysoFP-NH2 es ampliamente utilizado en investigación científica debido a su capacidad para detectar monóxido de carbono en lisosomas. Sus aplicaciones incluyen:

Química: Utilizado como sonda fluorescente para estudiar las interacciones y reacciones del monóxido de carbono.

Biología: Employed en estudios de imagen para visualizar monóxido de carbono dentro de células vivas.

Medicina: Uso potencial en herramientas de diagnóstico para detectar niveles de monóxido de carbono en muestras biológicas.

Industria: Utilizado en el desarrollo de sensores y sistemas de detección para monóxido de carbono .

Mecanismo De Acción

LysoFP-NH2 funciona reaccionando con monóxido de carbono para formar un producto fluorescente. La reacción implica la reducción del grupo nitro en LysoFP-NO2 a un grupo amino, lo que resulta en la formación de LysoFP-NH2. Este compuesto luego emite fluorescencia a 528 nm cuando se excita a 440 nm, lo que permite la detección de monóxido de carbono .

Análisis Bioquímico

Biochemical Properties

LysoFP-NH2 plays a significant role in biochemical reactions. It is formed when lysoFP-NO2 reacts with carbon monoxide

Cellular Effects

The cellular effects of LysoFP-NH2 are primarily related to its role as a fluorescent probe for carbon monoxide

Molecular Mechanism

The molecular mechanism of LysoFP-NH2 involves its transformation from lysoFP-NO2 in the presence of carbon monoxide . This transformation results in a change in its fluorescence properties, allowing it to serve as a probe for carbon monoxide .

Temporal Effects in Laboratory Settings

The stability of LysoFP-NH2 has been demonstrated in laboratory settings . It was found to be stable when incubated for 12 hours in a reaction buffer

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

LysoFP-NH2 se sintetiza a partir de LysoFP-NO2 mediante una reacción con monóxido de carbono. La reacción típicamente ocurre en un tampón acuoso con un pH de 7.4 a 37°C. El proceso implica la reducción del grupo nitro en LysoFP-NO2 a un grupo amino, formando LysoFP-NH2 .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para LysoFP-NH2 no están ampliamente documentados, la síntesis generalmente sigue el procedimiento de laboratorio con condiciones de reacción ampliadas. El compuesto se produce en forma de sólido cristalino y se almacena a -20°C para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

LysoFP-NH2 principalmente experimenta reacciones de reducción, donde el grupo nitro en LysoFP-NO2 se reduce a un grupo amino en presencia de monóxido de carbono .

Reactivos y condiciones comunes

Reactivos: Monóxido de carbono, tampón acuoso (pH 7.4), LysoFP-NO2

Condiciones: 37°C, tampón acuoso con pH 7.4

Productos principales

El producto principal formado a partir de la reacción de LysoFP-NO2 con monóxido de carbono es LysoFP-NH2 .

Comparación Con Compuestos Similares

Compuestos similares

LysoFP-NO2: El precursor de LysoFP-NH2, que reacciona con monóxido de carbono para formar LysoFP-NH2.

Otras sondas fluorescentes lisosomales: Compuestos como LysoTracker y LysoSensor, que se utilizan para la imagen lisosomal pero no detectan específicamente monóxido de carbono

Singularidad

LysoFP-NH2 es único debido a su capacidad específica para detectar monóxido de carbono en lisosomas, una característica que no se encuentra comúnmente en otras sondas fluorescentes lisosomales. Esta especificidad lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como industriales .

Propiedades

IUPAC Name |

5-amino-2-(2-morpholin-4-ylethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c19-13-10-12-2-1-3-14-16(12)15(11-13)18(23)21(17(14)22)5-4-20-6-8-24-9-7-20/h1-3,10-11H,4-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKPDVFVKOXSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)C3=CC=CC4=CC(=CC(=C43)C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.